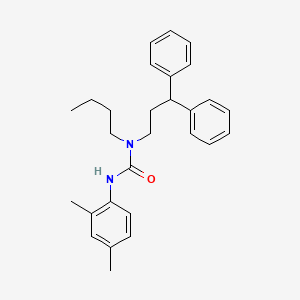![molecular formula C18H15NO5 B14397788 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid CAS No. 88687-53-0](/img/structure/B14397788.png)
3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid is an organic compound that features a complex structure with a nitrophenyl group, an indanone moiety, and a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction involving benzene and succinic anhydride, followed by cyclization.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Propanoic Acid Chain: The final step involves the addition of a propanoic acid chain through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the indanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)propanoic acid: A simpler analog with similar functional groups but lacking the indanone core.
2-Amino-3-(4-nitrophenyl)propanoic acid: Contains an amino group instead of the indanone core.
Uniqueness
3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid is unique due to its combination of the indanone core and the nitrophenyl group, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
88687-53-0 |
|---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
3-[1-(4-nitrophenyl)-3-oxo-1,2-dihydroinden-2-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO5/c20-16(21)10-9-15-17(11-5-7-12(8-6-11)19(23)24)13-3-1-2-4-14(13)18(15)22/h1-8,15,17H,9-10H2,(H,20,21) |
InChI Key |
TYCMCKXRECCAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C2=O)CCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




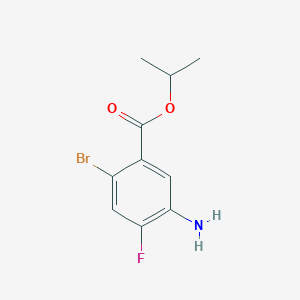
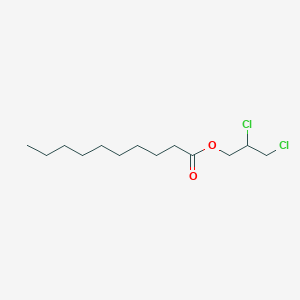
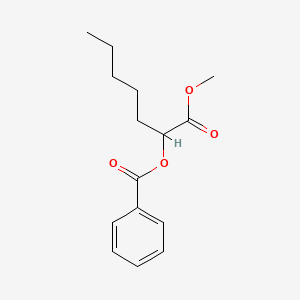
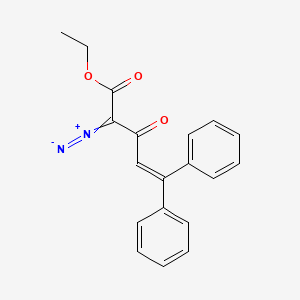
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
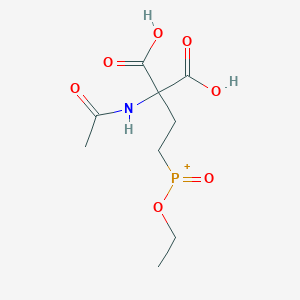
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
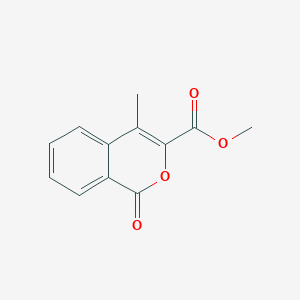
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

